molecular formula C19H17N3O3 B2916619 4-acetyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891118-53-9

4-acetyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2916619
CAS RN: 891118-53-9
M. Wt: 335.363
InChI Key: QPTCWJYJZWBMBA-UHFFFAOYSA-N
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Description

“4-acetyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a chemical compound with the molecular formula C10H13NO . It is a derivative of benzamide .


Molecular Structure Analysis

The molecular structure of “4-acetyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide” can be represented as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

While specific chemical reactions involving “4-acetyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide” are not available, benzamide compounds can undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution .


Physical And Chemical Properties Analysis

The molecular weight of “4-acetyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is 163.2163 .

Scientific Research Applications

Pharmaceutical Research: Inflammasome Inhibition

This compound may play a role in pharmaceutical research as an inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is implicated in various diseases, including Alzheimer’s, type 2 diabetes, and atherosclerosis. By inhibiting this inflammasome, the compound could be valuable in developing treatments for these conditions .

Organic Synthesis: Benzylic Functionalization

In organic chemistry, the benzylic position of a compound is pivotal for various reactions. This compound could serve as a precursor or intermediate in reactions such as free radical bromination, nucleophilic substitution, or oxidation at the benzylic position .

Analytical Chemistry: Magnetic Resonance

Compounds like 4-acetyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can be used in analytical chemistry for magnetic resonance studies. Their unique electronic environments make them suitable for studying molecular interactions and dynamics .

Future Directions

While specific future directions for “4-acetyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide” are not available, research into benzamide and its derivatives continues to be a promising field due to their diverse chemical structures and wide range of pharmacological applications .

properties

IUPAC Name

4-acetyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-11-4-5-12(2)16(10-11)18-21-22-19(25-18)20-17(24)15-8-6-14(7-9-15)13(3)23/h4-10H,1-3H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTCWJYJZWBMBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

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